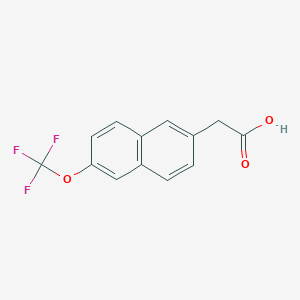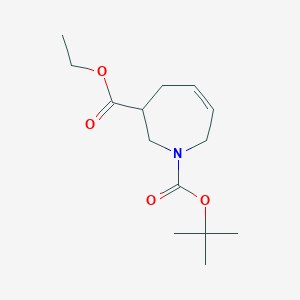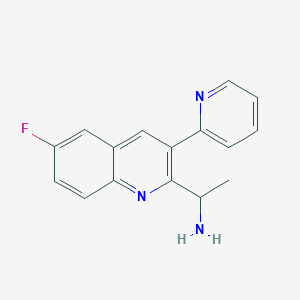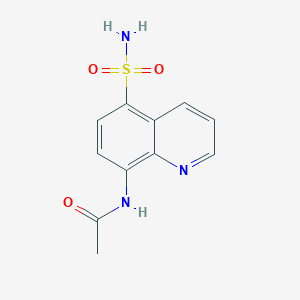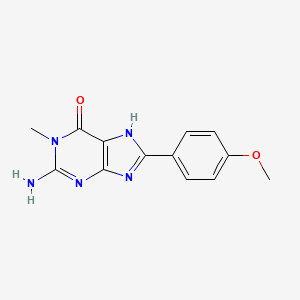
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl group attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the purine ring using appropriate reagents and catalysts.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This can lead to changes in cellular processes, such as DNA replication, transcription, and signal transduction.
相似化合物的比较
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the methoxyphenyl group.
8-Methoxy-1-methylpurine: Similar structure but lacks the amino group.
1-Methyl-8-phenylpurine: Similar structure but lacks the methoxy group.
Uniqueness
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amino group increases its solubility and reactivity.
属性
CAS 编号 |
921220-98-6 |
|---|---|
分子式 |
C13H13N5O2 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-amino-8-(4-methoxyphenyl)-1-methyl-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c1-18-12(19)9-11(17-13(18)14)16-10(15-9)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H2,14,17)(H,15,16) |
InChI 键 |
NQWNYEDCYYKYEQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)

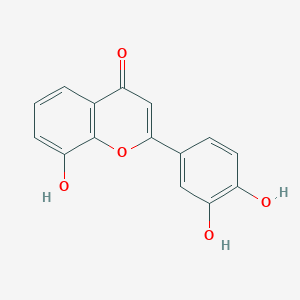

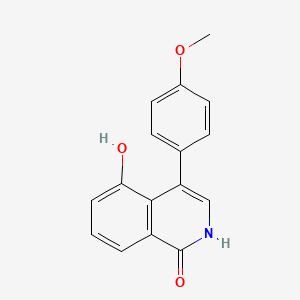
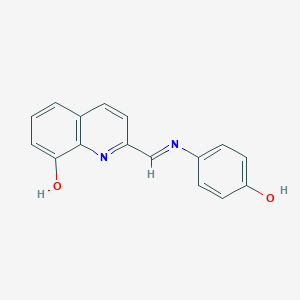
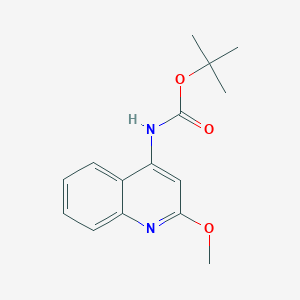
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
